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molecular formula C11H10N2 B2363932 2-(1-Methyl-1H-indol-7-yl)acetonitrile CAS No. 84548-95-8

2-(1-Methyl-1H-indol-7-yl)acetonitrile

Cat. No. B2363932
M. Wt: 170.215
InChI Key: RDPOKJNELSFVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109229B2

Procedure details

(1-Methyl-1H-indol-7-yl)-acetonitrile (adapted from the procedure described in YONEDA, R.; HARUSAWA, S.; KURIHARA, T. Tetrahedron Lett. 1989, 30, 3681–3684; YONEDA, R.; HARUSAWA, S.; KURIHARA, T. J. Org. Chem. 1991, 56, 1827–1832). A solution of 1-methyl-1H-indole-7-carboxaldehyde (137 mmol, crude material prepared as described above), LiCN 1.5 THF complex (1.94 g, 13.7 mmol), and diethylcyanophosphonate (27.1 mL, 179 mmol) in THF (400 mL) was stirred at room temperature overnight. Tert-butanol (13.1 mL, 137.7 mmol) was introduced and the mixture was transferred via cannula into a 0.1 M solution of SmI2 in THF (3.6 L, 360 mmol) and the mixture stirred for 30 minutes. The mixture was concentrated to dryness, the residue was taken up in EtOAc (2 L), and the solution was washed with 1N HCl (3×500 mL), saturated aq NaHCO3, and brine. The solution was dried (MgSO4), passed through a pad of silica gel, and concentrated to give the title compound in sufficient purity for use in the next step. Flash chromatography (90% hexane/EtOAc) can be used to afford the title compound pure, as an off-white crystalline solid. 1H (400 MHz, DMSO-d6) 7.51 (d, J=7.5 Hz, 1H), 7.28 (d, J=3 Hz, 1H), 7.09 (d, J=7.5 Hz, 1H), 6.99 (dd, J=7.5, 7.5 Hz, 1H), 6.43 (d, J=3 Hz, 1H), 4.58 (s, 2H), 4.07 (s, 3H). 13C NMR (75.5 MHz, DMSO-d6) 133.56, 131.89, 130.06, 122.38, 120.74, 119.53, 119.16, 114.47, 100.59, 35.86, 20.43. IR (CHCl3, cm−1) 2252. MS (electrospray, m/z) 171 (M++1). Anal. Calcd for C11H10N2: C, 77.62; H, 5.92; N, 16.46. Found: C, 77.62; H, 5.96; N, 16.38.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
137 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
27.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.6 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][C:12]#[N:13])[CH:4]=[CH:3]1.CN1C2C(=CC=CC=2C=[O:25])C=C1.[Li]C#N.C(OP(C#N)(=O)OCC)C.C(O)(C)(C)C>C1COCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][C:12]([NH2:13])=[O:25])[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=CC2=CC=CC(=C12)CC#N
Step Two
Name
Quantity
137 mmol
Type
reactant
Smiles
CN1C=CC2=CC=CC(=C12)C=O
Name
Quantity
1.94 g
Type
reactant
Smiles
[Li]C#N
Name
Quantity
27.1 mL
Type
reactant
Smiles
C(C)OP(OCC)(=O)C#N
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3.6 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
WASH
Type
WASH
Details
the solution was washed with 1N HCl (3×500 mL), saturated aq NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=CC2=CC=CC(=C12)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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